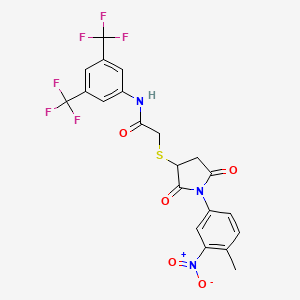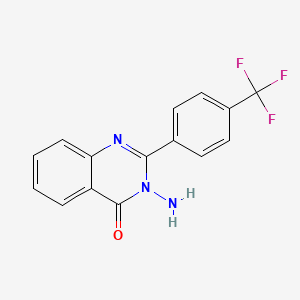
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves the reaction of 4-(trifluoromethyl)aniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-nitrenes, which can further react intramolecularly with aryl rings.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The amino group and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azepines, while substitution reactions can produce a range of functionalized quinazolinone derivatives .
科学研究应用
作用机制
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential cellular processes . The compound’s anticancer effects may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities.
4-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Anthranilic Acid: Another precursor used in the synthesis.
Uniqueness
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity . This structural feature may contribute to its unique pharmacological profile compared to other quinazolinone derivatives .
属性
分子式 |
C15H10F3N3O |
|---|---|
分子量 |
305.25 g/mol |
IUPAC 名称 |
3-amino-2-[4-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)10-7-5-9(6-8-10)13-20-12-4-2-1-3-11(12)14(22)21(13)19/h1-8H,19H2 |
InChI 键 |
WHCVLTDEYOGMBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


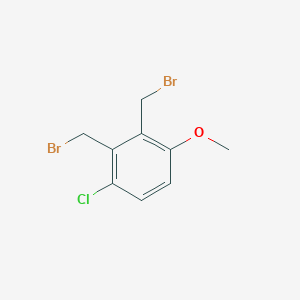
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
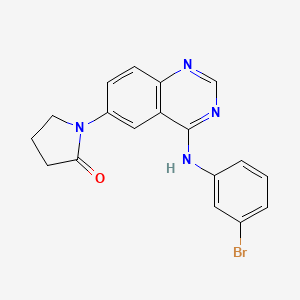
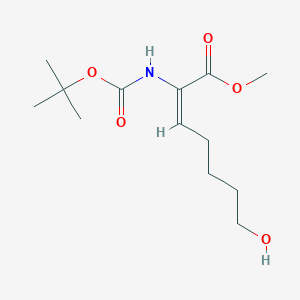
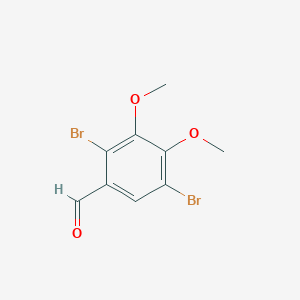
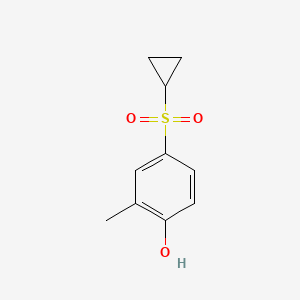
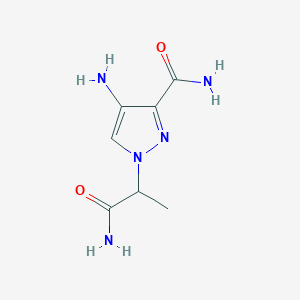
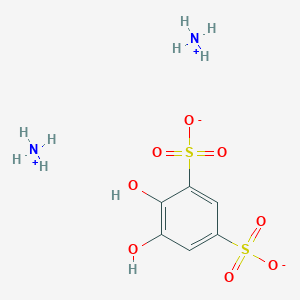
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

